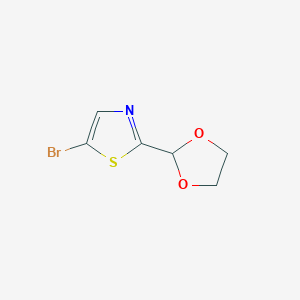

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHWGLCEYOMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole, a heterocyclic building block of significant interest in contemporary drug discovery and development. Its unique structural features, particularly the presence of a reactive bromine atom and a protected aldehyde equivalent, position it as a valuable synthon for the construction of complex bioactive molecules. This guide will delve into its chemical identity, physicochemical properties, detailed synthesis protocols, and critically, its burgeoning role as a key component in the design of Proteolysis Targeting Chimeras (PROTACs). We will explore the mechanistic underpinnings of its application, provide validated experimental procedures, and discuss essential safety and handling protocols.

Introduction: The Strategic Importance of this compound

The landscape of medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds that enable the synthesis of highly specific and potent therapeutic agents. Within this context, this compound has emerged as a molecule of strategic importance. Its thiazole core is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities. The strategic placement of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of molecular complexity. Furthermore, the 1,3-dioxolane group at the 2-position serves as a stable, protected aldehyde, which can be unmasked under specific conditions to participate in further synthetic transformations.

This unique combination of functionalities makes this compound particularly amenable for its incorporation into modular synthetic strategies, most notably in the rapidly advancing field of targeted protein degradation.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1435806-00-0 | |

| Molecular Formula | C₆H₆BrNO₂S | |

| Molecular Weight | 236.08 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | |

| Storage | Room temperature |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the well-established Hantzsch thiazole synthesis. This robust and versatile method involves the cyclocondensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis commences with the reaction of a suitable thioamide with an α-halocarbonyl compound. For the synthesis of the title compound, a plausible and efficient route involves the reaction of 2-bromo-1,1-diethoxyethane (also known as bromoacetaldehyde diethyl acetal) with a suitable thioamide precursor in the presence of a base.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on laboratory conditions and scale.

Materials:

-

2-Bromo-1,1-diethoxyethane (1.0 eq)

-

Thioformamide (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,1-diethoxyethane and thioformamide in anhydrous ethanol.

-

Add sodium bicarbonate to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxolane ring protons (a multiplet around 4.0-4.2 ppm), a singlet for the thiazole proton, and a signal for the CH group of the dioxolane adjacent to the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the thiazole ring (one bearing the bromine atom and the other adjacent to the sulfur and nitrogen atoms), the carbons of the dioxolane ring, and the carbon of the CH group connecting the two rings.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (236.08 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of approximately equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring, as well as C-O stretching of the dioxolane moiety.

Applications in Drug Discovery: A Key Building Block for PROTACs

The true value of this compound lies in its application as a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The Role in PROTAC Design

A typical PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that binds to an E3 ligase, and a linker that connects these two ligands. This compound serves as a valuable precursor for the synthesis of the linker and/or the warhead component of a PROTAC.

The bromine atom on the thiazole ring is a key functional group for linker attachment via various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the controlled and modular assembly of the PROTAC molecule. The protected aldehyde in the dioxolane form can be deprotected to an aldehyde, which can then be used for further functionalization, for instance, through reductive amination to connect to other parts of the PROTAC structure.

Mechanistic Advantage in Targeted Protein Degradation

By incorporating this compound into a PROTAC, medicinal chemists can fine-tune the physicochemical properties of the final molecule, such as its solubility, cell permeability, and binding affinity. The thiazole ring itself can engage in favorable interactions with the target protein or the E3 ligase, contributing to the stability of the ternary complex, a critical factor for efficient protein degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information can be extrapolated from structurally related brominated thiazole derivatives.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Statements (based on similar compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a reactive bromine atom and a protected aldehyde on a stable thiazole core makes it an ideal synthon for the construction of complex and potent therapeutic agents. Its demonstrated utility in the synthesis of PROTACs underscores its importance in the rapidly evolving field of targeted protein degradation. As the quest for novel and more effective therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines. Further research into the full synthetic potential and biological applications of this compound is warranted and is expected to yield exciting new discoveries in the years to come.

References

- Due to the specific and niche nature of this chemical compound, direct citations to peer-reviewed articles detailing its synthesis and applications are not readily available in the public domain. The information presented is based on established principles of organic synthesis, particularly the Hantzsch thiazole synthesis, and the well-documented field of PROTAC design and mechanism of action. Chemical properties and safety information are derived from publicly accessible chemical supplier databases and safety data sheets of structurally analogous compounds.

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole molecular weight

An In-depth Technical Guide to 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole: A Keystone Building Block in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. With a molecular weight of 236.08 g/mol , this molecule is distinguished by its unique trifunctional architecture: a biologically active thiazole core, a synthetically versatile bromine handle, and a protected aldehyde in the form of a dioxolane group.[1][2] This guide delves into its physicochemical properties, provides a representative synthetic pathway, and elucidates its primary application as a strategic building block, particularly in the rapidly advancing area of targeted protein degradation. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals leveraging advanced chemical scaffolds to design next-generation therapeutics.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including natural products like Vitamin B1 (thiamine) and blockbuster drugs.[3][4] The thiazole nucleus is electronically versatile and capable of participating in various non-covalent interactions with biological targets, such as hydrogen bonding, and hydrophobic and π-π stacking interactions. Its derivatives have demonstrated a vast spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5]

This compound is not merely another derivative; it is a highly functionalized and strategically designed intermediate. Each component of its structure serves a deliberate purpose, making it an invaluable tool for constructing complex molecular architectures aimed at novel biological targets.

Physicochemical Properties and Molecular Architecture

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 236.08 g/mol | [1][2] |

| Molecular Formula | C₆H₆BrNO₂S | [1][2] |

| CAS Number | 1435806-00-0 | [1][2] |

| Typical Purity | ≥97% | [1][2] |

| Storage | Room Temperature | [1][2] |

| Classification | Protein Degrader Building Block | [1][2] |

Deconstruction of the Molecular Structure

The utility of this compound lies in its trifunctional nature:

-

The Thiazole Core: Provides a rigid, stable, and biologically relevant scaffold. Its aromaticity and heteroatom content are key to its role in molecular recognition at protein surfaces.

-

5-Bromo Substituent: The bromine atom at the C5 position is the primary synthetic handle. It is strategically placed for participation in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient attachment of other molecular fragments, making it ideal for linker chemistries.

-

2-(1,3-dioxolan-2-yl) Substituent: This group is a cyclic acetal, which serves as a stable protecting group for a formyl (aldehyde) functional group. Aldehydes are highly reactive and would not be compatible with many synthetic transformations. Under mild acidic conditions, the dioxolane can be readily hydrolyzed to reveal the aldehyde, which can then be used for further derivatization, such as reductive amination or Wittig reactions. This latent reactivity is a cornerstone of its strategic value.

Anticipated Spectroscopic Profile

While specific spectra should be run for each batch, the expected characteristics are as follows:

-

¹H NMR: The spectrum should feature a distinct singlet for the C4 proton of the thiazole ring. The acetal proton at the C2 position of the dioxolane ring will appear as a singlet, while the four protons of the ethylene bridge of the dioxolane will typically present as a multiplet around 4.0 ppm.

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the molecular formula. The brominated C5 and the C2 and C4 carbons of the thiazole ring will have characteristic shifts in the aromatic region. The acetal carbon and the two equivalent carbons of the dioxolane ring will appear in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification Workflow

The synthesis of functionalized thiazoles often relies on the classic Hantzsch thiazole synthesis or modern variations thereof.[6][7] This involves the condensation of an α-halocarbonyl compound with a thioamide.

General Synthetic Strategy

A plausible and efficient route to this compound involves the direct bromination of a pre-formed thiazole precursor. This approach avoids potential side reactions associated with carrying the bromine atom through the initial ring-forming condensation.

Caption: General synthetic workflow for the target compound.

Representative Experimental Protocol

This protocol is a representative methodology based on established chemical principles for thiazole synthesis and functionalization. Researchers should optimize conditions based on their specific laboratory setup.

-

Synthesis of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole (Precursor):

-

To a solution of 2-thiazolecarboxaldehyde in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation or column chromatography to yield the pure precursor.

-

-

Bromination to this compound:

-

Dissolve the precursor, 2-(1,3-dioxolan-2-yl)-1,3-thiazole, in a suitable solvent such as acetonitrile or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature remains low. The thiazole ring is activated towards electrophilic substitution, and the C5 position is the most nucleophilic site.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate under reduced pressure.

-

Purification and Quality Control

The final compound is typically purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The purity of the final product must be rigorously validated.

-

High-Performance Liquid Chromatography (HPLC): To confirm purity is ≥97%.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and correct isotopic distribution.

Core Application: A Building Block for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" is its most significant attribute in contemporary drug discovery.[1][2] It is ideally suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase enzyme. This proximity induces the ubiquitination of the POI, marking it for destruction by the cell's proteasome. This technology moves beyond simple inhibition to achieve the complete removal of a disease-causing protein.

Caption: Role of the thiazole as a central linker scaffold in a PROTAC.

Causality in Experimental Design:

-

The Bromine Handle: The bromo-substituent is used to attach the linker scaffold to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or other ligands for VHL). A Suzuki or Buchwald-Hartwig coupling reaction is typically employed for this purpose, offering high efficiency and functional group tolerance.

-

The Protected Aldehyde: After the E3 ligand is attached, the dioxolane group is deprotected under mild acidic conditions. The resulting aldehyde provides a reactive site to connect the other end of the linker to the "warhead" — the molecule that binds the target protein. This connection is often formed via reductive amination, creating a stable amine linkage.

The thiazole core itself is not just a passive spacer. Its defined geometry and rigidity help to control the spatial orientation of the warhead and the E3 ligand, a critical parameter (the "hook effect") for achieving an optimal ternary complex (E3-PROTAC-POI) and efficient degradation.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate potential hazards.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks (H335).

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves (double-gloving is recommended), a laboratory coat, and ANSI-rated safety glasses or goggles at all times (P280). This addresses the skin and eye irritation hazards (H315, H319).

-

Hygiene: Avoid ingestion by not eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling (addresses H302).

-

Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous chemical waste.

Conclusion and Future Outlook

This compound is far more than a simple chemical; it is a testament to rational molecular design for modern medicinal chemistry. Its precise molecular weight of 236.08 g/mol is just one characteristic of a molecule engineered for purpose.[1][2] The combination of a stable heterocyclic core, an orthogonally reactive bromine handle, and a protected aldehyde makes it an exceptionally powerful and versatile building block. Its primary application in the synthesis of PROTACs places it at the forefront of innovative therapeutic strategies aimed at targeted protein degradation. As researchers continue to explore this modality for previously "undruggable" targets, the demand for well-designed, reliable, and versatile chemical tools like this thiazole derivative will only continue to grow, solidifying its role as a key enabler of future drug discovery campaigns.

References

-

5-bromo-2-(1, 3-dioxolan-2-yl)-1, 3-thiazole, min 97%, 1 gram. CP Lab Safety. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information (NCBI). [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information (NCBI). [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information (NCBI). [Link]

-

Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. kuey.net [kuey.net]

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole physical properties

An In-depth Technical Guide to 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Properties, Synthesis, and Applications for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical properties, propose a robust synthetic pathway, outline protocols for its characterization, and explore its application as a key intermediate in the synthesis of complex molecules, particularly in the burgeoning field of protein degradation.

Molecular Overview and Strategic Importance

This compound is a bifunctional molecule that marries two critical chemical motifs: the 1,3-thiazole ring and a dioxolane-protected aldehyde.

-

The Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active agents.[1][2][3][4] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for diverse, tunable interactions with biological targets, contributing to activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[3][4][5] The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle, primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that enable the facile introduction of molecular complexity.

-

The Dioxolane Moiety: The 2-(1,3-dioxolan-2-yl) group is a stable cyclic acetal, serving as a protecting group for a formyl (aldehyde) functional group.[6] This protection is critical, as it masks the reactive aldehyde from participating in unintended side reactions during the modification of the bromo-thiazole core. Its stability under a wide range of conditions, coupled with well-established protocols for its mild deprotection back to the aldehyde, makes it an ideal choice for multi-step synthetic campaigns.

The strategic combination of a reactive handle (bromide) and a masked reactive group (aldehyde) makes this compound a valuable building block, particularly in fragment-based drug discovery and as a component of more complex architectures like Proteolysis Targeting Chimeras (PROTACs), where it is classified as a Protein Degrader Building Block.[7][8]

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, we can consolidate its known identifiers and predict its properties based on its structure and data from analogous compounds.

dot

Caption: Structure of this compound.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 1435806-00-0 | [7][8] |

| Molecular Formula | C₆H₆BrNO₂S | [7][8] |

| Molecular Weight | 236.08 g/mol | [7][8] |

| Purity | Typically ≥97% | [7][8] |

| InChI Key | InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | [8] |

| Appearance | Expected to be a white to off-white or yellowish solid | Inferred |

| Melting Point | Not publicly available; requires experimental determination. | - |

| Boiling Point | Not publicly available; likely decomposes upon heating at atm. pressure. | - |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO). | Inferred |

| Storage | Store at room temperature. | [7][8] |

| Shelf Life | ~1095 days under proper storage conditions. |[8] |

Proposed Synthesis Pathway: Hantzsch Thiazole Synthesis

The most logical and field-proven approach for constructing the 5-bromo-thiazole core is the Hantzsch thiazole synthesis.[9] This method involves the condensation of a thioamide with an α-halocarbonyl compound. For our target molecule, a plausible retrosynthetic analysis points to 1,3-dioxolane-2-carbothioamide and a 1,2-dihalo-1,1-diethoxyethane derivative as suitable starting materials.

Proposed Reaction Scheme:

-

Reactant 1: 1,3-Dioxolane-2-carbothioamide.

-

Reactant 2: 2-Bromo-1,1-diethoxyethane (or a similar α-haloketone equivalent).

-

Condensation: The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine in an Sₙ2 reaction.

-

Cyclization & Dehydration: The intermediate undergoes tautomerization followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.

-

Bromination (if necessary): If the starting materials do not directly install the C5-bromide, a subsequent electrophilic bromination step using a reagent like N-Bromosuccinimide (NBS) would be required.

dot

Caption: Proposed Hantzsch synthesis workflow for the target molecule.

Analytical Characterization & Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The following protocols describe a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

Expected ¹H NMR Signatures (in CDCl₃, 400 MHz):

-

Thiazole Proton (H-4): A singlet expected around δ 7.5-8.0 ppm. The deshielding is due to the aromatic ring current and proximity to heteroatoms.

-

Dioxolane Acetal Proton (H-2'): A singlet expected around δ 5.8-6.2 ppm. This proton is attached to a carbon bonded to two oxygen atoms.

-

Dioxolane Methylene Protons (-OCH₂CH₂O-): A multiplet (often appearing as two distinct triplets or a complex multiplet) expected around δ 3.9-4.2 ppm, integrating to 4 protons.

Expected ¹³C NMR Signatures (in CDCl₃, 100 MHz):

-

Thiazole C-2: A quaternary carbon signal expected around δ 165-175 ppm, attached to the dioxolane group.

-

Thiazole C-4: A CH signal expected around δ 140-145 ppm.

-

Thiazole C-5: A quaternary carbon signal significantly downfield due to the attached bromine, expected around δ 110-120 ppm.

-

Dioxolane C-2': The acetal carbon signal, expected around δ 100-105 ppm.

-

Dioxolane Methylene Carbons (-OCH₂CH₂O-): A signal expected around δ 65-70 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

-

Technique: Electrospray Ionization (ESI) is suitable.

-

Expected Molecular Ion Peak [M+H]⁺: For C₆H₆BrNO₂S, the expected m/z would be approximately 236.94. The key validation is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by ~2 m/z units (for ⁷⁹Br and ⁸¹Br), which is a definitive signature.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

C-H stretching (aromatic): ~3100 cm⁻¹

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=N stretching (thiazole ring): ~1550-1600 cm⁻¹

-

C-O stretching (acetal): Strong bands around 1050-1150 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Applications in Drug Development & Synthesis

The primary utility of this compound is as a versatile intermediate. Its designation as a "Protein Degrader Building Block" suggests its role in constructing molecules like PROTACs, which function by inducing the degradation of specific target proteins.

dot

Caption: Role as a building block in a multi-step synthetic workflow.

Workflow Explanation:

-

Scaffold Elaboration: The C5-bromide is first used in a cross-coupling reaction to attach a key fragment, such as the warhead that binds to the target protein of interest.

-

Deprotection: The dioxolane group is then removed under mild acidic conditions to reveal the aldehyde. This step is performed after the cross-coupling to prevent the aldehyde from interfering with the catalytic cycle.

-

Linker Attachment: The newly revealed aldehyde is a perfect electrophile for reactions like reductive amination or Wittig reactions, allowing for the attachment of a linker, which is subsequently connected to an E3 ubiquitin ligase binder, completing the PROTAC structure.

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols are mandatory.

-

Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[8]

-

GHS Hazard Statements: H302, H315, H319, H335.[8]

-

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

-

Handling: Avoid generating dust.[10] Prevent contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]

References

-

CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. Available at: [Link]

-

ResearchGate. (n.d.). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Retrieved from [Link]

-

Jakubke, H.-D. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

-

Joossens, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956-1964. Available at: [Link]

-

Saeed, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4930. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 295-309. Available at: [Link]

-

Orita, A., et al. (2019). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 24(21), 3844. Available at: [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. mdpi.com [mdpi.com]

- 6. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) [mdpi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. labsolu.ca [labsolu.ca]

- 9. youtube.com [youtube.com]

- 10. fishersci.ie [fishersci.ie]

- 11. carlroth.com [carlroth.com]

Spectral Analysis of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the expected spectral characteristics of the heterocyclic building block, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole . In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data of this compound.

While direct, peer-reviewed spectral data for this specific molecule is not widely published, this guide leverages established principles of spectroscopy and available data from closely related analogues to provide a robust predictive analysis. This approach, rooted in scientific first principles, empowers researchers to identify, characterize, and utilize this versatile thiazole derivative with confidence in their synthetic and developmental workflows.

Molecular Structure and Key Features

This compound (C₆H₆BrNO₂S) is a substituted thiazole with a molecular weight of 236.08 g/mol .[1] Its structure features a core 1,3-thiazole ring, which is a common scaffold in many biologically active compounds. The ring is substituted at the 5-position with a bromine atom and at the 2-position with a 1,3-dioxolane group. The dioxolane moiety acts as a protected aldehyde, which can be a valuable synthetic handle for further molecular elaboration.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on established chemical shift principles and analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the thiazole proton, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Thiazole C4-H | 7.5 - 7.8 | Singlet (s) | 1H | The bromine at C5 will deshield this proton, shifting it downfield. |

| Dioxolane CH | 5.8 - 6.0 | Singlet (s) | 1H | This methine proton is adjacent to two oxygen atoms, resulting in a significant downfield shift. |

| Dioxolane CH₂ | 4.0 - 4.3 | Multiplet (m) | 4H | The two methylene groups of the dioxolane ring are chemically equivalent and are expected to appear as a multiplet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiazole C2 | 165 - 170 | This carbon is attached to sulfur and nitrogen and is part of a C=N bond, resulting in a downfield shift. |

| Thiazole C4 | 120 - 125 | This carbon is attached to a proton and is influenced by the adjacent bromine. |

| Thiazole C5 | 110 - 115 | The carbon bearing the bromine atom will be significantly shielded. |

| Dioxolane CH | 100 - 105 | The methine carbon of the acetal is highly deshielded by the two oxygen atoms. |

| Dioxolane CH₂ | 65 - 70 | The two equivalent methylene carbons of the dioxolane ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 235/237 | The molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| [M - C₂H₄O]⁺ | 191/193 | Loss of ethylene oxide from the dioxolane ring. |

| [M - C₃H₅O₂]⁺ | 162/164 | Fragmentation involving the loss of the entire dioxolane group. |

| [C₃H₂NS]⁺ | 84 | Fragment corresponding to the thiazole ring. |

A high-resolution mass spectrum (HRMS) would be invaluable for confirming the elemental composition. The predicted exact mass for C₆H₆⁷⁹BrS is 234.9384 and for C₆H₆⁸¹BrS is 236.9363 .

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the thiazole ring and the dioxolane group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (thiazole) | 3100 - 3150 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium |

| C=N stretching (thiazole) | 1600 - 1650 | Medium to Strong |

| C=C stretching (thiazole) | 1450 - 1550 | Medium |

| C-O stretching (dioxolane) | 1050 - 1150 | Strong |

| C-S stretching | 600 - 700 | Weak to Medium |

| C-Br stretching | 500 - 600 | Medium |

Experimental Protocols

For researchers aiming to acquire their own spectral data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled pulse sequence, spectral width of 0 to 200 ppm, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an ESI or EI source.

-

Data Acquisition: Acquire data in positive ion mode. For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Typically scan from 4000 to 400 cm⁻¹.

Synthesis and Reactivity Insights

The synthesis of this compound can be envisioned through several established synthetic routes for thiazole derivatives. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In this case, the starting materials would be a derivative of brominated glyceraldehyde acetal and a suitable thioamide.

The presence of the bromine atom at the 5-position and the protected aldehyde at the 2-position makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions at the C-Br bond and deprotection/reaction of the aldehyde functionality.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral properties of this compound. By combining fundamental principles of spectroscopy with data from analogous structures, researchers can confidently identify and characterize this important synthetic building block. The provided protocols and synthetic insights further equip scientists to effectively utilize this compound in their research and development endeavors.

References

-

PubChem. 5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole. Available from: [Link]

-

CP Lab Safety. 5-bromo-2-(1, 3-dioxolan-2-yl)-1, 3-thiazole, min 97%, 1 gram. Available from: [Link]

Sources

Characterization of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole, a key heterocyclic building block in modern drug discovery and organic synthesis.[1][2][3][4] This document moves beyond rote procedural descriptions to offer a rationale-driven approach, emphasizing the synergy between various analytical techniques to ensure structural confirmation and purity assessment. Protocols for spectroscopic and chromatographic analyses are detailed, contextualized with expert insights into data interpretation and the underlying chemical principles. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis and application of complex molecular scaffolds.

Introduction and Strategic Importance

This compound is a strategically important intermediate. Its architecture features three key components:

-

A 1,3-thiazole core , a privileged scaffold found in numerous FDA-approved drugs due to its wide range of biological activities.[2][4][5]

-

A bromine atom at the C5 position , which serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of molecular complexity.

-

A 1,3-dioxolane group , which acts as a stable protecting group for a formyl (aldehyde) functionality. This acetal is robust under many reaction conditions but can be readily cleaved under acidic conditions to reveal the reactive aldehyde for subsequent transformations like reductive amination or Wittig reactions.

The precise characterization of this molecule is paramount. Impurities or structural misidentification can lead to failed synthetic campaigns, compromised biological data, and significant delays in research and development pipelines. The workflow described herein provides a self-validating system where orthogonal analytical techniques converge to provide an unambiguous structural and purity profile.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical properties is essential for its proper handling, storage, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 1435806-00-0 | [1][6] |

| Molecular Formula | C₆H₆BrNO₂S | [1][6] |

| Molecular Weight | 236.08 g/mol | [1][6] |

| Typical Purity | ≥97% | [1][6] |

| Appearance | Off-white to light yellow solid | Inferred from similar compounds |

| Storage | Room temperature, in a tightly sealed container, protected from light and moisture. | [1] |

Safety and Handling Protocol

While specific toxicology data for this exact compound is limited, related bromo-thiazole derivatives are known irritants.[7][8] Therefore, prudent laboratory practices are mandatory.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[9][10][11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[9][11]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9][12] For eye contact, rinse cautiously with water for several minutes.[9] If swallowed or if irritation persists, seek medical attention.[13]

Synthesis and Purification Overview

Characterization begins with a pure sample. This compound is typically synthesized by protecting the aldehyde of 5-bromo-1,3-thiazole-2-carbaldehyde [7] with ethylene glycol under acidic catalysis.

Protocol: Column Chromatography Purification

The primary method for purifying the crude product is silica gel column chromatography. The choice of eluent is critical for achieving good separation.

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into a glass column and allow it to pack under a positive pressure of air or nitrogen.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). The gradient is chosen because the thiazole moiety imparts polarity, but the molecule as a whole is not excessively polar.

-

Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using the same solvent system.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

The Characterization Workflow: A Multi-Technique Approach

A robust characterization relies on a workflow where each step provides a piece of the puzzle, culminating in an unambiguous identification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is typically the first choice for its versatility.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).[14]

5.1.1. ¹H NMR Spectroscopy: The Proton Fingerprint The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Predicted Signal | # of Protons | Approx. Shift (δ, ppm) | Multiplicity | Rationale |

| Thiazole H (C4-H) | 1H | 7.8 - 8.2 | Singlet (s) | Located on an electron-deficient aromatic ring, deshielded by adjacent S and N atoms. No adjacent protons to couple with. |

| Dioxolane CH | 1H | 5.8 - 6.2 | Singlet (s) | Acetal proton, significantly deshielded by two adjacent oxygen atoms. |

| Dioxolane CH₂ | 4H | 4.0 - 4.4 | Multiplet (m) | Methylene protons of the ethylene glycol unit. They are chemically equivalent but may show complex splitting due to their diastereotopic nature. |

5.1.2. ¹³C NMR Spectroscopy: The Carbon Backbone The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Signal | Approx. Shift (δ, ppm) | Rationale |

| Thiazole C2 | 165 - 175 | Carbon attached to S, N, and the dioxolane group. Highly deshielded. |

| Thiazole C4 | 145 - 155 | Aromatic C-H carbon in the thiazole ring. |

| Thiazole C5 | 110 - 120 | Carbon bearing the bromine atom (C-Br). Its shift is influenced by the heavy atom effect. |

| Dioxolane CH | 100 - 105 | Acetal carbon, characteristically found in this region. |

| Dioxolane CH₂ | 65 - 70 | Methylene carbons of the ethylene glycol unit. |

Mass Spectrometry (MS): The Molecular Weight Signature

MS provides the molecular weight and, through high-resolution analysis (HRMS), the exact molecular formula. For this compound, it offers a definitive validation step.

Causality: The Bromine Isotope Pattern Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with a ~1:1 intensity ratio. Observing this pattern is irrefutable evidence for the presence of a single bromine atom.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: An ion cluster at m/z ≈ 236 and 238 (for the [M+H]⁺ adduct) or ≈ 258 and 260 (for the [M+Na]⁺ adduct), with roughly equal intensities. HRMS should confirm the formula C₆H₆BrNO₂S within 5 ppm error.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid technique to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Thiazole aromatic C-H |

| ~2900-3000 | C-H stretch | Aliphatic C-H (dioxolane) |

| ~1500-1600 | C=N / C=C stretch | Thiazole ring system |

| ~1050-1200 | C-O stretch | Strong bands for acetal C-O |

| ~600-700 | C-Br stretch | Carbon-bromine bond |

This technique quickly verifies the integrity of the thiazole ring and the dioxolane protecting group.

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for determining purity.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative analysis.

Protocol: TLC Analysis

-

Dissolve a small amount of the compound in ethyl acetate.

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

-

Visualize the plate under UV light (254 nm).

-

Self-Validation: A pure compound should appear as a single, well-defined spot. The absence of other spots indicates high purity with respect to non-volatile, UV-active impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the purity of the compound.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: start at 70% A, gradient to 5% A over 15 minutes. The C18 column separates based on polarity, making it ideal for this type of molecule.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or 270 nm, where the thiazole chromophore absorbs.

-

Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For a sample to be considered >97% pure, the main peak should account for at least 97% of the total integrated area.

Conclusion

The characterization of this compound is a multi-faceted process that requires the thoughtful application of several orthogonal analytical techniques. The convergence of data from NMR (confirming the H and C framework), MS (validating molecular formula and the crucial presence of bromine), IR (identifying key functional groups), and chromatography (quantifying purity) provides a robust and trustworthy assessment. This comprehensive characterization ensures that this valuable building block can be used with confidence in subsequent stages of drug discovery and development, where molecular integrity is non-negotiable.

References

A consolidated list of authoritative sources is provided for verification and further reading.

(Note: The following reference list is generated based on the search results and general scientific knowledge. URLs are directed to the main landing page of the resource where possible to ensure link integrity.)

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. labsolu.ca [labsolu.ca]

- 7. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. leap.epa.ie [leap.epa.ie]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Strategic Utility of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiazole Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological targets, making it a highly sought-after motif in drug design.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7] The strategic functionalization of the thiazole ring is therefore a critical aspect of modern drug discovery, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a particularly valuable building block: 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole . This compound offers a unique combination of functionalities that make it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[8] Simultaneously, the dioxolane group at the 2-position acts as a stable protecting group for a formyl (aldehyde) functionality.[9][10] This masked aldehyde can be readily deprotected under acidic conditions to participate in a wide range of subsequent transformations, such as reductive aminations, Wittig reactions, or the formation of other heterocyclic systems. The strategic placement of these two functionalities makes this compound a powerful tool for the divergent synthesis of compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO₂S | [11] |

| Molecular Weight | 236.08 g/mol | [11] |

| CAS Number | 1435806-00-0 | [11] |

| Appearance | Typically a solid | N/A |

| Purity | ≥97% (commercially available) | [11] |

| Storage | Room temperature | [11] |

-

¹H NMR: The proton on the thiazole ring (at the C4 position) is expected to appear as a singlet in the aromatic region. The proton of the dioxolane acetal (CH) will also be a singlet, typically shifted downfield. The four protons of the ethylene glycol unit of the dioxolane will likely appear as a multiplet.

-

¹³C NMR: The spectrum will show distinct signals for the three carbons of the thiazole ring, the acetal carbon, and the two carbons of the dioxolane group. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronic effects.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely practiced synthetic route to this compound involves the protection of the aldehyde functionality of its precursor, 2-bromo-5-formylthiazole. This acetal formation is a robust and high-yielding reaction, typically catalyzed by an acid.[9][10][13]

Workflow for the Synthesis

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via acid-catalyzed acetal protection of 2-bromo-5-formylthiazole.

Materials:

-

2-Bromo-5-formylthiazole

-

Ethylene glycol (1.5-2.0 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05-0.1 equivalents)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 2-bromo-5-formylthiazole (1.0 eq), anhydrous toluene (to a concentration of approx. 0.2-0.5 M), and ethylene glycol (1.5 eq).

-

Add p-toluenesulfonic acid monohydrate (0.05 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The formation of an acetal is a reversible equilibrium reaction.[14] The continuous removal of the water byproduct via azeotropic distillation with toluene drives the equilibrium towards the product, ensuring a high conversion rate.

-

Acid Catalyst: The acid catalyst (p-TsOH) is essential to protonate the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the diol.[13] Only a catalytic amount is needed as the proton is regenerated in the final step of the mechanism.

-

Aqueous Work-up: The wash with saturated sodium bicarbonate solution is crucial to neutralize the acidic catalyst, preventing potential deprotection of the acetal during work-up and storage.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of C-C and C-heteroatom bonds.[8][15]

Caption: Cross-coupling possibilities of the title compound.

1. Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[16][17][18][19] It is one of the most widely used methods for the formation of biaryl and heteroaryl-aryl bonds due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DME, and water.

-

Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

2. Stille Coupling: The Stille reaction couples the bromo-thiazole with an organostannane reagent, also catalyzed by palladium.[20] Organostannanes are stable and tolerant of many functional groups, making this a reliable coupling method. However, the toxicity of tin reagents and the difficulty in removing tin byproducts are notable drawbacks.

3. Heck Coupling: This reaction allows for the formation of a new C-C bond between the bromo-thiazole and an alkene, catalyzed by a palladium complex. It is a powerful method for the synthesis of substituted alkenes.

Deprotection and Further Transformations of the Formyl Group

The 1,3-dioxolane group is a robust protecting group that is stable to a wide range of non-acidic conditions, including the basic and organometallic reagents used in cross-coupling reactions.[9][14] It can be efficiently removed by treatment with aqueous acid to unveil the aldehyde functionality.

Caption: Deprotection and subsequent derivatization workflow.

Exemplary Protocol for Deprotection:

-

Dissolve the 5-substituted-2-(1,3-dioxolan-2-yl)-1,3-thiazole in a suitable solvent such as tetrahydrofuran (THF), acetone, or dichloromethane.

-

Add an aqueous acid solution (e.g., 1-3 M HCl) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the 5-substituted-2-formylthiazole, which can often be used in the next step without further purification.

Once deprotected, the resulting 2-formylthiazole derivative is a versatile intermediate for a plethora of synthetic transformations, significantly expanding the molecular diversity that can be accessed from the parent building block.

Safety and Handling

As a professional researcher, adherence to strict safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds provide essential guidance.[1][21] Brominated heterocyclic compounds should be handled with care, assuming they are potentially harmful.

General Hazard Statements for Related Compounds:

-

H302: Harmful if swallowed.[21]

-

H315: Causes skin irritation.[21]

-

H319: Causes serious eye irritation.[21]

-

H335: May cause respiratory irritation.[21]

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[21]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[21]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[21]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[21]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

Handling and Storage:

-

Always handle this compound in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its orthogonal functionalities—a handle for cross-coupling and a masked aldehyde—provide a robust platform for the efficient and divergent construction of novel compound libraries. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers and drug development professionals to fully leverage the potential of this versatile intermediate in their quest for new therapeutic agents.

References

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). ACG Publications. Retrieved January 20, 2026, from [Link]

-

5-bromo-2-(1, 3-dioxolan-2-yl)-1, 3-thiazole, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

-

5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2020). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Kaunas University of Technology. Retrieved January 20, 2026, from [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Protection of Carbonyl Groups. (2014, April 15). Chem-Station. Retrieved January 20, 2026, from [Link]

-

17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Authorea. Retrieved January 20, 2026, from [Link]

-

CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (2005). ScienceDirect. Retrieved January 20, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 20, 2026, from [Link]

-

Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 20, 2026, from [Link]

-

5-Bromo-1,3-thiazole. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]

-

Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Innovare Academic Sciences. Retrieved January 20, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). Chem-space.com. Retrieved January 20, 2026, from [Link]

-

Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. mdpi.com [mdpi.com]

- 6. kuey.net [kuey.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 13. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists [pubmed.ncbi.nlm.nih.gov]

- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rsc.org [rsc.org]

The Versatile C-Br Bond: A Technical Guide to the Reactivity of 5-Bromo-Thiazole Derivatives

Introduction: The Significance of the Thiazole Moiety in Modern Chemistry

The thiazole ring is a cornerstone in the architecture of biologically active molecules and functional materials.[1][2] This five-membered aromatic heterocycle is a key structural motif in a wide array of natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the thiazole core is paramount in the fields of drug discovery and materials science, enabling the fine-tuning of molecular properties to achieve desired biological or physical characteristics.